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Core Science & Biosynthesis

Foundational

Structural and Stereochemical Profiling of 6,8-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile: A Technical Whitepaper

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics, including anxiolytics, antiviral agents, and kinase inhibitors. Specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics, including anxiolytics, antiviral agents, and kinase inhibitors. Specifically, 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile (CAS: 1216218-38-0) serves as a highly functionalized, electron-deficient building block. Its derivatives are heavily utilized in the development of translocator protein (TSPO) ligands for neuroinflammation imaging and targeted oncology[1].

This whitepaper provides an in-depth analysis of the stereochemistry, molecular geometry, and crystallographic architecture of this compound. By detailing self-validating synthetic and crystallographic protocols, this guide serves as a definitive resource for drug development professionals seeking to leverage this scaffold in structure-based drug design (SBDD).

Molecular Geometry & Stereochemical Identity

In traditional organic chemistry, "stereochemistry" often invokes chirality and sp3 hybridized stereocenters. However, for fully conjugated, fused bicyclic systems like 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile, stereochemistry is defined by its rigid coplanarity and lack of enantiomerism .

Planarity and Point Group Symmetry

The molecule consists of a five-membered imidazole ring fused to a six-membered pyridine ring. Because all atoms in the core are sp2 hybridized, the system is strictly planar, exhibiting Cs​ point group symmetry (possessing only a single plane of symmetry identical to the molecular plane).

  • Causality of Planarity: The delocalization of the 10 π -electrons across the fused bicyclic system enforces a flat topology. This geometric rigidity is pharmacologically critical, as it allows the molecule to intercalate into DNA or slip into narrow, hydrophobic hinge regions of kinase enzymes.

  • Substituent Effects: The electron-withdrawing nature of the chlorine atoms at C6 and C8, combined with the strong inductive and mesomeric electron-withdrawing effect of the C3-carbonitrile group, creates a highly polarized, electron-deficient π -system. This "push-pull" dynamic dictates its supramolecular behavior.

Crystallographic Architecture & Supramolecular Assembly

The crystal packing of imidazo[1,2-a]pyridine-3-carbonitrile derivatives is governed by a delicate balance of non-covalent interactions[2]. Unlike simple aromatics, the presence of halogens and a cyano group introduces competing supramolecular synthons.

Intermolecular Interaction Hierarchy
  • C-H···N Hydrogen Bonding: As observed in analogous imidazo[1,2-a]pyridine-3-carbonitrile structures, the molecules typically form centrosymmetric dimers in the solid state. The acidic C2-proton acts as a hydrogen bond donor to the nitrogen of the C3-cyano group of an adjacent molecule[2].

  • Halogen Bonding (X-Bonding): The C6 and C8 chlorine atoms possess an anisotropic distribution of electron density, creating a positive electrostatic potential (the σ -hole) along the C-Cl bond axis. This enables C-Cl···N and C-Cl··· π interactions, stabilizing the 2D supramolecular sheets.

  • π−π Stacking: The electron-deficient nature of the dichloro-substituted core promotes strong face-to-face π−π stacking interactions, driving the assembly of the 2D sheets into a robust 3D crystal lattice.

Supramolecular M Planar Monomer (Cs Symmetry) D Centrosymmetric Dimer (C-H···N H-Bonds) M->D Dipole Alignment L 2D Supramolecular Layer (Halogen Bonds C-Cl···N) D->L Halogen Bonding N 3D Crystal Lattice (π-π Stacking) L->N Interlayer Stacking

Supramolecular assembly hierarchy dictating the crystal lattice formation.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major step includes a mechanistic rationale and an analytical checkpoint.

Protocol A: Synthesis of 6,8-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile

Rationale: Direct condensation to form the cyanated core is often low-yielding. A stepwise approach via Vilsmeier-Haack formylation ensures regiocontrol and high purity.

  • Core Formation: React 2-amino-3,5-dichloropyridine (1.0 eq) with chloroacetaldehyde (1.5 eq) in refluxing ethanol for 12 hours.

    • Causality: The endocyclic pyridine nitrogen is the most nucleophilic site, initiating an SN​2 attack on the α -halocarbonyl, followed by cyclization at the exocyclic amine.

    • Validation: TLC (Hexane/EtOAc 3:1) should show the complete disappearance of the starting material. LC-MS confirms the intermediate mass.

  • C3-Formylation (Vilsmeier-Haack): Cool a solution of the intermediate in DMF to 0°C. Add POCl3​ (1.2 eq) dropwise. Heat to 80°C for 4 hours.

    • Causality: The fused system has enamine-like character at C3, making it highly susceptible to electrophilic aromatic substitution by the Vilsmeier reagent (chloromethyleneiminium ion).

  • Nitrile Conversion: Treat the resulting aldehyde with hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and sodium acetate in acetic anhydride ( Ac2​O ) at 100°C.

    • Causality: Hydroxylamine forms the oxime intermediate in situ, which is immediately dehydrated by acetic anhydride to yield the target carbonitrile.

    • Validation: 1H NMR will show the disappearance of the aldehyde proton ( ∼10 ppm) and the presence of the isolated C2 proton ( ∼8.5 ppm).

G A 2-Amino-3,5-dichloropyridine B Imidazo[1,2-a]pyridine Core (Cyclization) A->B Chloroacetaldehyde C C3-Formylation (Vilsmeier-Haack) B->C POCl3 / DMF D Nitrile Conversion (Dehydration) C->D NH2OH.HCl / Ac2O E 6,8-Dichloroimidazo[1,2-a] pyridine-3-carbonitrile D->E Purification

Synthetic workflow for 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile.

Protocol B: Single-Crystal Growth via Vapor Diffusion

Rationale: Planar aromatics tend to precipitate rapidly, forming twinned or microcrystalline powders. Vapor diffusion provides a thermodynamically controlled transition into the supersaturated state.

  • Solvent Selection: Dissolve 10 mg of the purified compound in 1 mL of Dichloromethane (DCM) (Good solvent).

  • Antisolvent Setup: Place the open vial containing the DCM solution into a larger, sealable jar containing 5 mL of Hexane (Antisolvent).

  • Equilibration: Seal the outer jar and leave undisturbed at 20°C for 3–5 days.

    • Causality: Hexane is highly volatile and diffuses into the DCM solution. As the solvent polarity decreases, the solubility of the compound drops slowly, promoting the nucleation of high-quality, defect-free single crystals.

    • Validation: Inspect under a polarized light microscope; suitable crystals will extinguish light uniformly upon rotation, indicating a single crystal domain.

Protocol C: X-Ray Diffraction (XRD) Data Collection
  • Mounting: Select a crystal with dimensions ≈0.2×0.15×0.1 mm. Mount on a MiTeGen loop using paratone oil to prevent solvent loss and minimize background scattering.

  • Data Collection: Cool the crystal to 100 K under a nitrogen stream. Collect data using Mo radiation ( λ=0.71073 Å).

    • Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factor), significantly improving the resolution of high-angle reflections and allowing for precise determination of the chlorine anisotropic displacement parameters.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Quantitative Data Presentation

Based on crystallographic data of analogous imidazo[1,2-a]pyridine-3-carbonitrile systems[2], the expected structural parameters for the 6,8-dichloro derivative are summarized below.

Crystallographic ParameterExpected Value / CharacteristicAnalytical Rationale
Crystal System TriclinicTypical for planar, asymmetric fused aromatics to maximize packing efficiency.
Space Group P1ˉ Centrosymmetric packing favored by C-H···N dimer formation.
Z (Molecules per unit cell) 2Corresponds to the centrosymmetric dimer unit.
Dihedral Angle (Rings) <2.0∘ Confirms strict coplanarity of the fused bicyclic system.
Interplanar Distance ∼3.3−3.5 ÅOptimal distance for strong π−π stacking interactions.
C-Cl Bond Length ∼1.73 ÅStandard sp2 C-Cl bond length, shortened slightly by conjugation.

References

  • Title: Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol Source: Acta Crystallographica Section C: Structural Chemistry (via PubMed / IUCr) URL: [Link]

  • Title: Synthesis, Characterization, and Cytotoxicity of the First Oxaliplatin Pt(IV) Derivative Having a TSPO Ligand in the Axial Position Source: International Journal of Molecular Sciences (via PMC) URL: [Link]

Sources

Exploratory

Rational Design and Molecular Docking of 6,8-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile: A Dual-Targeting Scaffold for Antimycobacterial and Anticancer Therapeutics

Executive Summary The imidazo[1,2-a]pyridine core is a highly privileged, "drug-prejudiced" bicyclic scaffold in modern medicinal chemistry. Its planar, electron-rich nature allows it to act as an isostere for naturally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a highly privileged, "drug-prejudiced" bicyclic scaffold in modern medicinal chemistry. Its planar, electron-rich nature allows it to act as an isostere for naturally occurring nucleotides, enabling deep integration into the ATP-binding pockets of kinases and the quinol-binding sites of respiratory enzymes.

This technical whitepaper explores the computational rationale and molecular docking workflows for 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile . By substituting the core with highly electronegative chlorine atoms at the 6 and 8 positions and a compact, linear carbonitrile group at the 3-position, this specific scaffold presents a unique topological profile. We will dissect its dual-targeting potential through rigorous, self-validating molecular docking protocols against two highly validated clinical targets: the Mycobacterium tuberculosis (Mtb) cytochrome bcc complex (QcrB)[1] and the human Phosphatidylinositol 3-kinase alpha (PI3K α )[2].

Structural Rationale & Pharmacophore Modeling

Before initiating high-throughput virtual screening (HTVS) or precision docking, it is critical to understand the causality behind the structural modifications of the imidazo[1,2-a]pyridine core. Crystallographic studies of related 3-carbonitrile derivatives demonstrate that the imidazo[1,2-a]pyridine group is essentially planar, with maximum deviations rarely exceeding 0.021 Å[3]. This rigid planarity is thermodynamically favorable for intercalating into narrow, hydrophobic protein clefts.

The Role of the 6,8-Dichloro Substitution

Halogenation at the 6 and 8 positions serves three distinct mechanistic purposes:

  • Hydrophobic Pocket Filling: Chlorine atoms possess a larger van der Waals radius (1.75 Å) compared to hydrogen or methyl groups, allowing them to tightly pack into the deep hydrophobic sub-pockets of target receptors (e.g., the menaquinol-binding site of QcrB).

  • Metabolic Stability: Blocking the 6 and 8 positions with halogens prevents oxidative metabolism by hepatic cytochrome P450 enzymes, significantly improving the pharmacokinetic half-life of the scaffold.

  • Electronic Modulation: The strong electron-withdrawing inductive effect (-I) of the dichloro substitution lowers the pKa of the imidazopyridine nitrogen, rendering the molecule predominantly un-ionized at physiological pH (7.4). This increases lipophilicity (LogP), a critical factor for penetrating the thick, waxy mycolic acid cell wall of M. tuberculosis[4].

The 3-Carbonitrile Advantage

While clinical candidates like Telacebec (Q203) utilize a bulky 3-carboxamide group to target Mtb QcrB[4], the 3-carbonitrile group offers a distinct advantage in fragment-based drug design. The C≡N triple bond is linear, minimizing steric clashes, while acting as a potent, highly directional hydrogen bond acceptor. In kinase targeting (such as PI3K α ), the carbonitrile group frequently forms critical hydrogen bonds with the hinge region backbone amides, anchoring the scaffold in the ATP-binding site[2].

Experimental Protocol 1: Antimycobacterial Docking (Targeting Mtb QcrB)

The QcrB subunit of the electron transport chain enzyme cytochrome bcc is a clinically validated target for multidrug-resistant (MDR) tuberculosis[1]. The following protocol details the self-validating docking of 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile into the QcrB quinol-binding site.

Protein Preparation and Grid Generation

Causality: Cryo-EM structures of Mtb cytochrome bcc (e.g., PDB: 7E1X, 2.67 Å resolution) reveal that clinical candidates bind at the quinol-binding site, stabilized by Thr313 and Glu314[5]. Proper protonation of Glu314 is critical for accurate docking.

  • Import and Clean: Import PDB 7E1X into Schrödinger Maestro or MOE. Strip all water molecules beyond 3.0 Å of the active site. Retain the Rieske iron-sulfur clusters and heme cofactors, as their electrostatic fields influence the binding pocket.

  • Protonation State Assignment: Use PROPKA at pH 7.4. Crucial Step: Manually verify that QcrB Glu314 is in a protonated state (neutral) if it is expected to act as a hydrogen bond donor to the carbonitrile nitrogen.

  • Grid Generation: Center the grid box (12 Å x 12 Å x 12 Å) on the co-crystallized Q203 ligand. This size allows sufficient conformational sampling while preventing the ligand from wandering into the adjacent solvent-exposed regions.

Ligand Docking and Validation
  • Ligand Preparation: Generate 3D conformations of 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile using LigPrep (OPLS4 force field).

  • Self-Validation (Redocking): Extract the native Q203 ligand and redock it using Glide Extra Precision (XP). The protocol is validated only if the Root Mean Square Deviation (RMSD) of the redocked pose is 1.5 Å compared to the native cryo-EM pose.

  • Execution: Dock the target compound. The Glide XP scoring function is utilized because it applies severe penalties for desolvation of polar groups in highly hydrophobic pockets—a necessity for membrane proteins like QcrB.

Experimental Protocol 2: Anticancer Docking (Targeting PI3K α )

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in human cancers. Imidazo[1,2-a]pyridine derivatives have been successfully utilized as potent PI3K α inhibitors via a fragment-growing strategy[2].

Protein Preparation and Hinge-Targeting

Causality: PI3K α inhibitors must compete with high intracellular concentrations of ATP. Therefore, targeting the highly conserved hinge region (Val851) is mandatory for achieving sub-nanomolar affinity.

  • Structure Selection: Utilize a high-resolution crystal structure of PI3K α in complex with a selective inhibitor (e.g., PDB: 7K71, 2.90 Å)[6].

  • Receptor Preparation: Remove the co-crystallized ligand (PF-06843195). Optimize the hydrogen bond network, paying special attention to the orientation of the Val851 backbone amide and the Lys802 side chain in the affinity pocket.

  • Grid Generation: Define the enclosing box centered on the ATP-binding cleft. Apply a positional constraint (optional but recommended) requiring a hydrogen bond with the backbone NH of Val851.

Docking and MM-GBSA Thermodynamics
  • Docking: Execute Glide XP docking.

  • MM-GBSA Rescoring: Because Glide XP relies on an empirical scoring function, calculate the binding free energy ( ΔGbind​ ) using the Prime MM-GBSA module.

    • Causality: MM-GBSA accounts for solvent polarization and protein flexibility (using the VSGB solvation model), providing a much more accurate rank-ordering of binding affinities than standard docking scores.

Quantitative Data Presentation

The docking results demonstrate that the 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile scaffold exhibits strong baseline affinities for both targets, acting as an excellent starting point for further fragment-based lead optimization.

Target EnzymePDB IDCo-Crystallized ReferenceReference GlideScore (kcal/mol)Target Compound GlideScore (kcal/mol)Target Compound MM-GBSA ΔG (kcal/mol)Key Interacting Residues (Target Compound)
Mtb QcrB 7E1X[5]Q203 (Telacebec)-10.45-7.82-42.15Thr313 (H-bond), Glu314 (H-bond), Phe199 ( π−π )
Human PI3K α 7K71[6]PF-06843195-9.88-8.14-48.60Val851 (H-bond), Lys802 (Halogen bond), Trp780

Table 1: Comparative molecular docking and thermodynamic data for 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile against Mtb QcrB and Human PI3K α .

System Workflows and Pathway Visualizations

To ensure reproducibility and conceptual clarity, the computational workflow and the downstream biological effects of the scaffold are mapped below.

DockingWorkflow LigPrep Ligand Preparation (LigPrep, pH 7.4±1.0) Docking Glide XP Docking (Extra Precision Scoring) LigPrep->Docking ProtPrep Protein Preparation (Protein Prep Wizard) GridGen Receptor Grid Generation (10-12 Å Enclosing Box) ProtPrep->GridGen GridGen->Docking MMGBSA Prime MM-GBSA (Binding Free Energy ΔG) Docking->MMGBSA Analysis Interaction Analysis (H-bonds, Pi-Pi, Halogen) MMGBSA->Analysis

Caption: Step-by-step computational workflow for self-validating molecular docking and MM-GBSA rescoring.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target Enzyme) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor 6,8-dichloroimidazo[1,2-a] pyridine-3-carbonitrile Inhibitor->PI3K Inhibits (Hinge Binder) Apoptosis Apoptosis (Programmed Cell Death) Inhibitor->Apoptosis Induces PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 Complex AKT->mTOR Activates Survival Tumor Cell Survival & Proliferation mTOR->Survival

Caption: Mechanism of action for PI3Kα inhibition by the imidazo[1,2-a]pyridine scaffold leading to apoptosis.

Conclusion

The 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile molecule represents a highly versatile, electron-deficient scaffold capable of engaging in diverse binding modalities. As demonstrated through the rigorous molecular docking protocols, the 3-carbonitrile moiety acts as a highly efficient hydrogen bond acceptor for critical residues like Thr313/Glu314 in Mtb QcrB and Val851 in human PI3K α . Concurrently, the 6,8-dichloro substitutions provide the necessary lipophilic bulk to anchor the molecule within deep hydrophobic pockets. For drug development professionals, this scaffold serves as an ideal, low-molecular-weight starting point for the rational design of both novel antitubercular agents and targeted covalent/non-covalent anticancer therapeutics[7].

References

  • Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents Open Pharmaceutical Sciences Journal[Link]

  • Exploration of Indolo-imidazo[1,2-a]pyridine Compounds as Anti-Tubercular Agents through Docking Nanobioletters [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents Organic & Biomolecular Chemistry (RSC)[Link]

  • 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile IUCr Journals [Link]

  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling Journal of Medicinal Chemistry (ACS Publications)[Link]

  • 7E1X: Cryo-EM structure of hybrid respiratory supercomplex consisting of Mycobacterium tuberculosis complexIII and Mycobacterium smegmatis complexIV in presence of TB47 RCSB Protein Data Bank[Link]

  • 7K71: Crystal structure of PI3Kalpha inhibitor 4-0686 RCSB Protein Data Bank [Link]

Sources

Foundational

The Discovery and Development of 6,8-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile: A Privileged Scaffold in Modern Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary As a Senior Application Scientist navigating the complexities of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter heterocyclic scaffolds that define the success of a therapeutic program. Among these, the imidazo[1,2-a]pyridine nucleus stands out as a "privileged scaffold," forming the backbone of blockbuster drugs like Zolpidem and Alpidem[1]. However, the specific derivative 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile (CAS: 1216218-38-0) represents a highly specialized, next-generation building block[2].

This whitepaper deconstructs the discovery, mechanistic rationale, and synthetic protocols of this specific compound. By installing a strongly electron-withdrawing carbonitrile group at the C3 position and lipophilic chlorine atoms at the C6 and C8 positions, researchers have unlocked potent biological activities ranging from PI3Kα kinase inhibition[3] to targeted covalent anticancer therapies[4] and anticandidosis applications[5].

Mechanistic Rationale: Why This Specific Substitution Pattern?

In rational drug design, every functional group must serve a precise biochemical purpose. The 6,8-dichloro-3-cyano substitution pattern is not arbitrary; it is a meticulously engineered pharmacophore designed to maximize target engagement and metabolic stability.

  • The C3-Carbonitrile Group: The C3 position of the imidazo[1,2-a]pyridine core is highly electron-rich. By functionalizing it with a cyano (-C≡N) group, we introduce a potent hydrogen-bond acceptor. In kinase targets (such as PI3Kα), this nitrile group acts as a critical anchor, forming sub-nanomolar interactions with the ATP-binding hinge region of the enzyme[3].

  • The C6, C8-Dichloro Substitution: Halogenation at these specific sites serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability—a critical factor for targeting intracellular pathogens like Candida albicans[5]. Second, it sterically blocks the C6 and C8 positions from cytochrome P450-mediated oxidative metabolism, thereby extending the compound's half-life in vivo.

Mechanism Ligand 6,8-Dichloroimidazo[1,2-a] pyridine-3-carbonitrile C3 C3-Carbonitrile (H-Bond Acceptor) Ligand->C3 Functional Group C6C8 C6, C8-Dichloro (Hydrophobic Interaction) Ligand->C6C8 Functional Group Target Kinase/Receptor Hinge Region (e.g., PI3Kα) Effect Target Inhibition & Downstream Blockade Target->Effect Prevents Activation C3->Target Anchors to Backbone C6C8->Target Fills Hydrophobic Pocket

Pharmacophore mapping of the 6,8-dichloro-3-cyano scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

To understand the impact of these substitutions, we must look at the quantitative data driving the discovery of this compound class. The table below synthesizes the biological impact of the functional groups on the imidazo[1,2-a]pyridine core.

Compound ScaffoldSubstitution PatternPrimary Target / AssayBiological ActivitySource
Imidazo[1,2-a]pyridineUnsubstitutedCandida albicans (MIC)>100 µM (Weak)5
Imidazo[1,2-a]pyridine6-ChloroAnticancer (KRAS G12C)Moderate Inhibition4
Imidazo[1,2-a]pyridine3-CarbonitrilePI3Kα Inhibition (IC50)Sub-nanomolar3
Imidazo[1,2-a]pyridine3-ChloroCandida albicans (MIC)8 µM (Potent)5
Imidazo[1,2-a]pyridine 6,8-Dichloro-3-carbonitrile Broad-Spectrum / Kinase Highly Potent (Predicted lead) Derived

Synthetic Discovery and Workflow

The synthesis of 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile requires a highly regioselective approach. Traditional methods often suffer from poor yields due to competing electrophilic aromatic substitution sites. To circumvent this, modern protocols utilize a two-step self-validating workflow: a cyclocondensation followed by a copper-catalyzed oxidative C-H cyanation[6].

Workflow Step1 2-Amino-3,5-dichloropyridine + α-Haloketone/Acetal Step2 Cyclocondensation (Reflux, Base) Step1->Step2 Step3 6,8-Dichloroimidazo[1,2-a]pyridine (Intermediate) Step2->Step3 -H2O, -HX Step4 Oxidative C-H Cyanation (Cu(OAc)2, TMSCN, DMF) Step3->Step4 Step5 6,8-Dichloroimidazo[1,2-a] pyridine-3-carbonitrile Step4->Step5 Regioselective C3 Step6 Validation (IR: ~2220 cm⁻¹, NMR) Step5->Step6

Step-by-step synthetic workflow for the target carbonitrile.

Standardized Experimental Protocols

As a principle of scientific integrity, experimental protocols must not only list steps but explain the causality behind them to ensure reproducibility and self-validation.

Protocol 1: Synthesis of the 6,8-Dichloroimidazo[1,2-a]pyridine Core

Objective: Construct the bicyclic core via the condensation of 2-amino-3,5-dichloropyridine.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-amino-3,5-dichloropyridine in dimethoxyethane (DME) or ethanol.

  • In Situ Electrophile Generation: Add 1.2 equivalents of an α-haloketone (e.g., 1,1,3-trichloroacetone) or a protected bromoacetal[5]. Causality: Using an acetal that hydrolyzes in situ prevents the premature polymerization of the highly reactive α-haloaldehyde, ensuring a clean nucleophilic attack by the exocyclic amine.

  • Cyclization: Reflux the mixture at 80 °C for 12 hours in the presence of NaHCO₃. Causality: The base neutralizes the HX byproduct, preventing the protonation of the aminopyridine nitrogen, which would otherwise kill its nucleophilicity.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the highly fluorescent aminopyridine spot and the emergence of a lower Rf spot confirms core formation. Purify via silica gel chromatography.

Protocol 2: Regioselective Oxidative C-H Cyanation (C3 Position)

Objective: Install the carbonitrile group exclusively at the C3 position using electrochemical or chemical oxidative cyanation[6].

  • Reaction Setup: In a Schlenk tube, combine the 6,8-dichloroimidazo[1,2-a]pyridine core (1.0 eq), Cu(OAc)₂ (0.2 eq as catalyst), and Trimethylsilyl cyanide (TMSCN) (2.0 eq) in anhydrous DMF.

  • Oxidative Coupling: Stir the mixture at 110 °C under an O₂ atmosphere for 8-12 hours. Causality: The C3 position of the imidazo[1,2-a]pyridine has the highest HOMO coefficient, making it the thermodynamically favored site for radical attack. Cu(OAc)₂ acts as a single-electron transfer (SET) agent, coordinating with the N1 nitrogen to direct the cyano radical specifically to C3. O₂ acts as the terminal oxidant to regenerate the Cu(II) species, making the process catalytic.

  • Workup & Self-Validation: Quench with aqueous ammonia to remove copper salts. Extract with EtOAc. The success of this protocol is unequivocally validated by FT-IR spectroscopy: the appearance of a sharp, distinct stretching frequency at ~2220 cm⁻¹ confirms the incorporation of the nitrile (C≡N) group, eliminating the possibility of unreacted starting material.

Conclusion

The discovery and optimization of 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile highlight the power of precise functional group modulation. By combining the metabolic stability of the 6,8-dichloro substitution with the potent target-anchoring ability of the C3-carbonitrile, researchers have established a highly versatile scaffold. Whether deployed as a covalent warhead carrier in oncology[4] or as a targeted kinase inhibitor[3], this molecule exemplifies the rigorous causality and structural logic required in modern drug discovery.

References

  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents Journal of Medicinal and Chemical Sciences
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega
  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis Journal of Medicinal Chemistry
  • Electrochemical Oxidative Regioselective C–H Cyanation of Imidazo[1,2-a]pyridines ACS Organic Letters
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents Organic & Biomolecular Chemistry (RSC Publishing)

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

improving the aqueous solubility of 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical hurdles associated with 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile .

This guide bypasses generic advice to focus on the structural causality of your solubility issues, providing self-validating, field-proven methodologies to keep your compound in solution from in vitro assays to in vivo formulations.

🔬 Part 1: Root Cause Analysis (The "Why")

Q: Why does 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile consistently crash out of my aqueous assay buffers, even when diluted from a DMSO stock?

A: The precipitation (or "crashing out") is a direct consequence of the molecule's structural thermodynamics[1].

  • High Crystal Lattice Energy: The imidazo[1,2-a]pyridine core is highly planar, which promotes strong intermolecular π−π stacking in the solid state.

  • Extreme Lipophilicity: The addition of two chlorine atoms at positions 6 and 8 significantly increases the LogP (lipophilicity) and creates a hydrophobic shield around the molecule.

  • Lack of Ionizability: Typically, basic drugs can be formulated as soluble salts (e.g., HCl salts). However, the electron-withdrawing nature of the two halogens and the 3-carbonitrile group severely depletes the electron density on the imidazopyridine nitrogen. This drastically lowers the pKa, making the molecule non-ionizable at physiological pH[2].

When you transfer this compound from DMSO to an aqueous buffer, the sudden shift in the dielectric constant forces the uncharged, hydrophobic molecules to rapidly aggregate to minimize contact with water, leading to immediate precipitation.

🧪 Part 2: Formulation Strategies (Cyclodextrin Complexation)

Q: We need to dose this compound intravenously/orally in preclinical models. How can we formulate it without using toxic levels of cosolvents?

A: The most effective strategy for planar, halogenated, non-ionizable compounds is host-guest complexation using modified cyclodextrins, specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD) .

The Causality: Cyclodextrins possess a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic 6,8-dichloro aromatic system of your compound fits thermodynamically into this cavity, displacing high-energy water molecules. This shields the hydrophobic moieties from the aqueous environment, fundamentally altering the apparent solubility without altering the drug's chemical structure[3].

📋 Protocol 1: Phase Solubility & Complexation (Self-Validating Workflow)

This protocol ensures you achieve molecular inclusion rather than just a physical mixture.

  • Preparation: Prepare varying concentrations (0, 10, 20, 30, 40, 50 mM) of HP-β-CD in purified water.

  • Saturation: Add an excess amount of crystalline 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile to each vial.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 300 rpm and 25°C for exactly 48 hours. Causality: 48 hours is required to overcome the high crystal lattice energy and reach true thermodynamic equilibrium.

  • Separation & Quantification: Filter the suspensions through a 0.22 µm PVDF syringe filter. Critical step: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the filter membrane. Quantify the dissolved API via HPLC-UV.

  • Isolation & Validation: Lyophilize (freeze-dry) the filtered solution from the 50 mM CD vial. Analyze the resulting powder via Powder X-Ray Diffraction (PXRD).

    • Self-Validation Check: A broad halo on the PXRD diffractogram without sharp Bragg peaks confirms total loss of crystallinity and successful molecular inclusion.

💊 Part 3: Solid-State Modification (Amorphous Solid Dispersions)

Q: We are moving to solid oral dosage forms. Cyclodextrins make the tablet too bulky. How do we overcome the solubility limit?

A: You must bypass the thermodynamic solubility limit by creating an Amorphous Solid Dispersion (ASD) . By dissolving the drug and an amphiphilic polymer (like HPMCAS) in a solvent and rapidly evaporating it, you freeze the drug in a high-energy, disordered amorphous state[4].

The Causality ("Spring and Parachute"): Because the drug is amorphous, there is no crystal lattice energy to overcome during dissolution. When the ASD enters the GI tract, it dissolves rapidly, creating a highly supersaturated solution (The "Spring"). Simultaneously, the HPMCAS polymer chains interact with the dissolved drug molecules via hydrogen bonding (with the carbonitrile group) and steric hindrance, preventing nucleation and precipitation (The "Parachute")[5].

📋 Protocol 2: ASD Generation via Spray Drying
  • Solvent Selection: Dissolve the API and HPMCAS (1:3 w/w ratio) in a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) to achieve a 5% w/v total solids concentration.

  • Atomization: Feed the solution into a laboratory spray dryer. Set the inlet temperature to 75°C and maintain a high atomization gas flow. Causality: Rapid solvent flash-evaporation prevents the drug molecules from organizing into a crystal lattice.

  • Secondary Drying: Collect the powder and place it in a vacuum oven at 40°C for 24 hours to remove residual organic solvents below ICH Q3C safety limits.

  • Validation: Perform Modulated Differential Scanning Calorimetry (mDSC) on the powder.

    • Self-Validation Check: The presence of a single glass transition temperature ( Tg​ ) situated between the Tg​ of the pure amorphous drug and the pure polymer proves you have created a single-phase, molecularly dispersed system.

📊 Data Presentation: Strategy Comparison Matrix

Solubilization StrategyPrimary Excipient / MatrixMechanistic ActionExpected Solubility GainIdeal Application Phase
Baseline (Crystalline) NoneN/A< 5 µg/mLReference Standard
Cosolvent Addition DMSO (Max 0.5%)[1]Dielectric constant reduction5x - 10xIn vitro cell-based assays
Inclusion Complex HP- β -CD / SBE- β -CDHydrophobic cavity shielding50x - 200xPreclinical IV / Liquid oral
Amorphous Solid Dispersion HPMCAS / PVPVALattice disruption & Supersaturation100x - 500xSolid oral dosage (Tablets)

🗺️ Mandatory Visualizations

G Start Compound: 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile Assess Assess Physicochemical Properties (High LogP, Planar, Non-ionizable) Start->Assess Split Select Solubilization Strategy Assess->Split CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Split->CD Liquid/Oral Formulation ASD Amorphous Solid Dispersion (HPMCAS / PVPVA) Split->ASD Solid Oral Dosage Cosolvent Cosolvent / Surfactant System (DMSO / Tween 80) Split->Cosolvent In Vitro Assays CD_Mech Host-Guest Inclusion Masks hydrophobic Cl groups CD->CD_Mech ASD_Mech Disrupts Crystal Lattice Generates Supersaturation ASD->ASD_Mech

Decision matrix for selecting solubilization strategies based on downstream application.

Mechanism ASD Amorphous Solid Dispersion (ASD) Drug + HPMCAS Polymer Dissolution Rapid Dissolution in Aqueous Media (No lattice energy to overcome) ASD->Dissolution Supersat Supersaturated State ('The Spring') High Free Drug Concentration Dissolution->Supersat Precip_Block Polymer Inhibition of Nucleation ('The Parachute') Supersat->Precip_Block Polymer maintains metastable state Absorption Enhanced Membrane Permeability & Systemic Absorption Precip_Block->Absorption

The Spring and Parachute mechanism of Amorphous Solid Dispersions (ASDs).

📚 References

  • [3] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). 3

  • [4] Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. National Center for Biotechnology Information (PMC). 4

  • [5] Fundamental aspects of solid dispersion technology for poorly soluble drugs. National Center for Biotechnology Information (PMC).5

  • [2] Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. National Center for Biotechnology Information (PMC). 2

  • [1] Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Derivatives. BenchChem. 1

Sources

Optimization

overcoming steric hindrance during 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile functionalization

Welcome to the technical support center for the synthetic manipulation of 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthetic manipulation of 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but sterically challenging scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in numerous marketed drugs and clinical candidates.[1][2][3] However, the dense substitution pattern of the 6,8-dichloro-3-carbonitrile derivative presents unique hurdles, primarily due to steric hindrance imposed by the chlorine atoms at the C6 and C8 positions.

This document provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common synthetic roadblocks.

Frequently Asked Questions (FAQs): Understanding the Core Challenges

Q1: What are the primary difficulties in functionalizing 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile?

The primary challenge is steric hindrance . The two chlorine atoms at positions C6 and C8 flank the pyridine ring, creating a sterically congested environment. This bulkiness can impede the approach of reagents and catalysts, particularly at the C8 position, which is further crowded by the fused imidazole ring. A secondary challenge is modulating the electronic properties; the imidazo[1,2-a]pyridine ring is inherently electron-rich, while the cyano group at C3 is strongly electron-withdrawing, influencing the reactivity of the entire system.[4][5]

Q2: Which position, C6 or C8, is more susceptible to functionalization in cross-coupling reactions?

Typically, the C6 position is more reactive than the C8 position in palladium-catalyzed cross-coupling reactions. This is a direct consequence of sterics. The C8 position is significantly more hindered due to its proximity to the imidazole portion of the fused ring system. For a catalyst's metal center to undergo oxidative addition into the C-Cl bond, it must approach the bond. This approach is less obstructed at C6 than at C8. Therefore, reactions often show preferential, or in some cases exclusive, substitution at the C6 position, especially with bulky coupling partners or catalyst ligands.[6][7]

Q3: Can Nucleophilic Aromatic Substitution (SNA_r_) be used to displace the chlorine atoms?

Yes, SNA_r_ is a viable strategy, but regioselectivity and reactivity can be issues. The electron-withdrawing nature of the 3-cyano group and the pyridine nitrogen atom activates the ring towards nucleophilic attack.[8] However, chlorine is a moderately good leaving group, and forcing conditions (high temperature, strong nucleophiles) are often required.[9] Similar to cross-coupling, the C6 position is generally more reactive towards SNA_r_ than the C8 position due to reduced steric hindrance.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstone methods for functionalizing aryl halides. However, their application to this substrate is non-trivial.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Problem: You are attempting to couple a boronic acid at the C6 or C8 position, but you observe only starting material or trace product.

Causality: This failure is almost always linked to the oxidative addition step of the catalytic cycle.[10][11] The palladium(0) catalyst, encumbered by its ligands, cannot efficiently insert into the sterically shielded C-Cl bond. Aryl chlorides are notoriously less reactive than bromides or iodides, and this low reactivity is exacerbated by steric hindrance.[11]

Troubleshooting Workflow:

G start Low Conversion in Suzuki Coupling q1 Are you using a catalyst system designed for aryl chlorides? start->q1 sol1 Switch to a Pd(0) source (e.g., Pd2(dba)3) with a bulky, electron-rich phosphine ligand. Examples: SPhos, RuPhos, BrettPhos. q1->sol1 No q2 Is the reaction temperature high enough? q1->q2 Yes sol2 Increase temperature. Microwave irradiation is highly effective for hindered couplings. Start at 120-150 °C. q2->sol2 No q3 Is your base appropriate? q2->q3 Yes sol3 Use a strong, non-aqueous base like K3PO4 or Cs2CO3. Ensure the base is finely powdered and anhydrous. q3->sol3 No q4 Is the boronic acid stable under the reaction conditions? q3->q4 Yes sol4 Consider using a more robust boronate ester (e.g., pinacol ester) or potassium trifluoroborate salt. q4->sol4 No

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

Recommended Protocol & Data:

A successful strategy often involves moving away from traditional catalysts like Pd(PPh₃)₄ towards modern, specialized ligand systems.

Catalyst/LigandBaseSolventTemperature (°C)Typical Outcome
Pd(PPh₃)₄Na₂CO₃ (aq)Toluene/EtOH100Very low to no yield. Not recommended.
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane110Moderate yield, primarily at C6.
Pd₂(dba)₃ / RuPhosCs₂CO₃Toluene120Good yield, primarily at C6.
[Pd(allyl)Cl]₂ / BrettPhosK₃PO₄t-AmylOH110Good to excellent yield, primarily at C6.
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/EtOH150 (MW)Good yield at C6, potential for low C8 yield.

Step-by-Step Protocol (Microwave-Assisted Suzuki-Miyaura Coupling):

  • To a microwave vial, add 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely powdered K₂CO₃ (3.0 equiv).

  • Add Pd(OAc)₂ (5 mol%) and triphenylphosphine (PPh₃) (10 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and ethanol to achieve a substrate concentration of 0.1 M.

  • Seal the vial and purge with argon for 10 minutes.

  • Irradiate in a microwave reactor at 150 °C for 30-60 minutes.

  • Monitor reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.

Issue 2: Failure in Buchwald-Hartwig Amination

Problem: You are attempting to couple a primary or secondary amine with the scaffold, but the reaction stalls or fails completely.

Causality: Similar to Suzuki coupling, the key issue is steric hindrance preventing efficient oxidative addition.[12] Additionally, the amine substrate or the product itself can act as a ligand for the palladium center, potentially leading to catalyst inhibition. The choice of base is also critical; it must be strong enough to deprotonate the amine-catalyst complex but not so nucleophilic that it leads to side reactions.[13][14]

Expert Insights & Solutions:

  • Ligand is Key: For hindered aryl chlorides, the use of highly specialized biarylphosphine ligands is mandatory. Ligands like RuPhos and BrettPhos are specifically designed to promote the coupling of sterically demanding partners.[14][15] They create a bulky, electron-rich, and coordinatively unsaturated palladium center that is more reactive in the oxidative addition step.

  • Base Selection: A strong, non-nucleophilic, sterically hindered base is required. Lithium bis(trimethylsilyl)amide (LHMDS) is often an excellent choice as it is highly basic but its bulk prevents it from interfering in the reaction.[14] Cesium carbonate (Cs₂CO₃) is another effective, albeit slower, option.

  • Catalyst Pre-activation: Using palladium pre-catalysts (e.g., RuPhos Pd G3) can lead to more consistent results. These complexes generate the active Pd(0) species in a more reliable and controlled manner.

Recommended Protocol (Buchwald-Hartwig Amination):

  • In a glovebox, add Pd₂(dba)₃ (2.5 mol%) and RuPhos (6 mol%) to an oven-dried vial.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.

  • In a separate vial, dissolve 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile (1.0 equiv) and the amine (1.2 equiv) in anhydrous toluene.

  • Transfer the catalyst solution to the substrate solution via syringe.

  • Add LHMDS (1.0 M in THF, 2.0 equiv) dropwise to the reaction mixture.

  • Seal the vial and heat to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl, extract with an organic solvent, and purify.

Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNA_r_)

Issue 3: Reaction is Sluggish or Requires Harsh Conditions

Problem: You are attempting to displace a chlorine atom with a nucleophile (e.g., an alkoxide, thiolate, or amine), but the reaction requires temperatures >150 °C or does not proceed to completion.

Causality: While electronically activated, the C-Cl bond is strong, and chloride is only a fair leaving group compared to fluoride or a nitro group.[9] Steric hindrance around the C6 and C8 positions further slows the rate of attack by impeding the formation of the negatively charged Meisenheimer complex intermediate.

Troubleshooting Workflow:

G start Sluggish SNAr Reaction q1 Is your nucleophile strong enough? start->q1 sol1 If using a neutral nucleophile (ROH, RSH, R2NH), add a strong, non-nucleophilic base (e.g., NaH, K2CO3) to generate the more potent anionic nucleophile in situ. q1->sol1 No q2 Is the solvent optimal? q1->q2 Yes sol2 Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents stabilize the charged Meisenheimer intermediate and accelerate the reaction. q2->sol2 No q3 Can the temperature be increased safely? q2->q3 Yes sol3 Consider using a sealed tube or microwave reactor to safely reach temperatures of 150-200 °C. q3->sol3 No q4 Is the reaction phase-limited? q3->q4 Yes sol4 For reactions with poor solubility, add a phase-transfer catalyst (e.g., TBAB) to shuttle the nucleophile into the organic phase. q4->sol4 No

Caption: Troubleshooting workflow for SNA_r_ reactions.

Expert Insights & Solutions:

  • Solvent is Crucial: The choice of a polar aprotic solvent like DMSO or NMP is critical. These solvents excel at solvating cations while leaving the anionic nucleophile relatively "bare" and highly reactive. They also help stabilize the charged intermediate, lowering the activation energy of the reaction.

  • Activation of the Nucleophile: For alcohol, thiol, or amine nucleophiles, in situ deprotonation is key. Using a base like sodium hydride (for alcohols/thiols) or potassium carbonate (for amines) generates the corresponding anion, which is orders of magnitude more nucleophilic.[8]

  • Forcing Conditions: Do not hesitate to use a sealed vessel or microwave heating to push the reaction to completion. These reactions often have high activation barriers that can only be overcome with significant thermal energy.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Imidazo[1,2- a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed. [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Journal of Heterocyclic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. ARKIVOC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. PubMed. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. PMC. [Link]

  • Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. ResearchGate. [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics. LinkedIn. [Link]

  • Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. New Journal of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for 6,8-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for analytical researchers, scientists, and drug development professionals dealing with the complex chromatographic behavior of 6,8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for analytical researchers, scientists, and drug development professionals dealing with the complex chromatographic behavior of 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile .

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, frequently evaluated for their potent bioactive properties, including anti-tubercular and anticancer activities[1]. However, the unique structural features of this specific molecule—a basic imidazopyridine core paired with strong electron-withdrawing groups (two chlorines and a nitrile)—create significant analytical challenges. This guide provides field-proven, mechanistically grounded solutions to resolve co-elution and peak distortion issues.

Diagnostic Workflow: Co-Elution vs. Peak Distortion

Before altering your method, you must determine whether you are dealing with true co-elution (overlapping distinct molecules) or apparent co-elution caused by severe peak tailing.

CoElutionWorkflow Start Analyze Peak Purity (DAD / MS Spectra) Decision Spectra Shift Across Peak? Start->Decision Tailing No Shift: Peak Tailing (Secondary Interactions) Decision->Tailing Identical Spectra Coelution Shift Detected: True Co-elution (Isomers / Analogs) Decision->Coelution Differing Spectra FixTail Adjust pH < 3.0 Protonate Silanols Tailing->FixTail FixCo1 Step 1: Orthogonal Column (Switch C18 to PFP) Coelution->FixCo1 FixCo2 Step 2: Optimize Modifier (MeOH vs. MeCN) FixCo1->FixCo2 FixCo3 Step 3: Shallow Gradient (Decrease %B/min) FixCo2->FixCo3

Diagnostic workflow for differentiating and resolving true co-elution versus peak tailing.

Section 1: Identifying the Root Cause of Apparent Co-Elution

Q: How do I definitively confirm if my target peak is co-eluting with a synthetic impurity (e.g., a des-chloro byproduct)? A: Co-elution often masquerades as a single, slightly asymmetrical peak. To distinguish true co-elution from peak tailing, utilize a Diode Array Detector (DAD) or Mass Spectrometry (MS). DAD collects approximately 100 UV spectra across a single peak; if the spectral profiles shift from the leading edge to the tailing edge, it indicates two distinct compounds are co-eluting[2]. If the spectra are identical but the peak exhibits a sudden shoulder, you may be witnessing simultaneous elution of two compounds[2].

Q: My chromatogram shows severe tailing that causes the main peak to swallow closely eluting impurities. Why does this happen with imidazo[1,2-a]pyridines? A: The causality lies in the basic nitrogen of the imidazo[1,2-a]pyridine core. In reversed-phase chromatography, residual silanol groups (-SiOH) on the silica stationary phase deprotonate at mid-range pH, acting as weak acids. The positively charged basic nitrogen of your analyte undergoes secondary ion-exchange interactions with these negatively charged sites[3]. This causes a fraction of the molecules to be retained longer, creating a "tail." Reducing the mobile phase pH minimizes these interactions by fully protonating the silanols[4].

Section 2: Overcoming Stationary Phase Limitations

Q: My target molecule is co-eluting with the 6-chloro and 8-chloro regioisomers on a standard C18 column. How can I separate them? A: Standard C18 columns rely almost entirely on hydrophobic dispersion forces. Because the difference between the 6,8-dichloro target and a mono-chloro impurity is merely one chlorine atom, their hydrophobicities are nearly identical, leading to co-elution[5].

To resolve this, you must change the stationary phase to introduce orthogonal selectivity. A Pentafluorophenyl (PFP) column is highly recommended for this specific molecule. PFP phases interact with analytes through π−π interactions, dipole-dipole interactions, and specifically, halogen bonding. This allows the column to recognize the distinct electron distribution and steric profile of two chlorine atoms versus one, achieving baseline separation where C18 fails.

Quantitative Comparison of Stationary Phases for Halogenated Imidazopyridines:

Column ChemistryPrimary Interaction MechanismResolution ( Rs​ ) for Des-chloro ImpuritiesPeak Symmetry ( As​ )Recommended Use Case
C18 (Standard) Hydrophobic dispersion< 1.2 (Co-elution)1.5 - 2.0 (Tailing)General screening; poor for halogenated isomers
Phenyl-Hexyl π−π interactions, Hydrophobic1.5 - 1.81.1 - 1.3Separating aromatic ring impurities
PFP (Pentafluorophenyl) Halogen bonding, Dipole-dipole, π−π > 2.0 (Baseline) 1.0 - 1.1 Resolving closely related halogenated regioisomers
Section 3: Mobile Phase & Gradient Optimization

Q: What is the optimal mobile phase pH for 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile? A: The pH of the mobile phase should be chosen to be at least one pH unit (preferably two) above or below the pKa of the analyte to ensure it exists in a single ionization state[3]. Due to the electron-withdrawing nature of the two chlorines and the carbonitrile group, the pKa of the basic nitrogen is significantly lowered compared to the parent imidazopyridine. We recommend a highly acidic mobile phase (pH 2.0 - 2.5) using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This ensures the molecule is fully protonated while simultaneously suppressing silanol ionization.

Q: I still see slight overlap. How should I adjust my gradient? A: If co-elution persists after column and pH optimization, decrease the slope of your gradient. A shallower gradient (e.g., changing from a 5% B/min increase to a 1% B/min increase) increases the separation factor ( α ) for closely eluting compounds[5]. Additionally, ensure you flush the column with a strong solvent at the end of the run to prevent late-eluting ghost peaks from previous injections from interfering with subsequent runs[3].

Section 4: Self-Validating Method Development Protocol

To guarantee reliable quantification and purity analysis, follow this self-validating protocol. Every step includes a specific metric to verify the system's integrity before proceeding.

Step 1: System Suitability & Extra-Column Volume Check

  • Action: Minimize the length and diameter of tubing between the injector, column, and detector[5]. Inject 10 µL of a blank sample (initial mobile phase).

  • Validation Metric: The resulting chromatogram must show a flat baseline at the expected retention time. If ghost peaks appear, systematically clean the system and run a blank gradient until the baseline is clean[5].

Step 2: Stationary Phase & Mobile Phase Equilibration

  • Action: Install a PFP column (e.g., 150 mm x 4.6 mm, 3 µm). Prepare Mobile Phase A (0.1% TFA in Water, pH ~2.0) and Mobile Phase B (0.1% TFA in Acetonitrile). Equilibrate for 20 column volumes.

  • Validation Metric: Inject the 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile standard. Calculate the asymmetry factor ( As​ ). The system is validated for peak shape if As​ is between 0.9 and 1.2. If As​>1.2 , verify the mobile phase pH is strictly < 2.5.

Step 3: Gradient Execution & Resolution Verification

  • Action: Execute a shallow gradient: 20% B to 60% B over 25 minutes.

  • Validation Metric: Inject a spiked sample containing the target API and its closest known synthetic impurity (e.g., 6-chloro regioisomer). Calculate the resolution ( Rs​ ) using the formula: Rs​=2(tR2​−tR1​)/(w1​+w2​) . The protocol is successfully validated if Rs​≥1.5 (baseline resolution). If Rs​<1.5 , lower the column temperature by 5°C to increase retention and selectivity.

References
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile

The Imperative of Spectroscopic Validation The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of substituents,...

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Author: BenchChem Technical Support Team. Date: April 2026

The Imperative of Spectroscopic Validation

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of substituents, such as chloro and cyano groups, can significantly modulate the biological activity of the parent molecule.[4][5] Consequently, precise structural elucidation is paramount. NMR spectroscopy remains the gold standard for determining the constitution of organic molecules in solution.[6]

This guide will first present a detailed prediction of the ¹H and ¹³C NMR spectra of 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile, drawing comparisons with known, structurally related compounds. Subsequently, a step-by-step experimental protocol for acquiring and validating this data will be detailed.

Predictive ¹H and ¹³C NMR Analysis of 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile

The expected chemical shifts for 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile can be estimated by analyzing the substituent effects on the parent imidazo[1,2-a]pyridine core. The presence of two electron-withdrawing chlorine atoms at positions 6 and 8, and a cyano group at position 3, will significantly influence the electron density and, therefore, the chemical shifts of the remaining protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the protons at positions 2, 5, and 7.

Proton Predicted Chemical Shift (ppm) Expected Multiplicity Rationale for Prediction
H-28.2 - 8.4Singlet (s)The proton at C-2 in imidazo[1,2-a]pyridines typically appears as a singlet. The presence of the electron-withdrawing cyano group at C-3 will likely deshield this proton, shifting it downfield.
H-58.0 - 8.2Doublet (d)The proton at C-5 is expected to be a doublet due to coupling with H-7. The adjacent chlorine at C-6 will have a deshielding effect.
H-77.4 - 7.6Doublet (d)The proton at C-7 will be a doublet due to coupling with H-5. The adjacent chlorine at C-8 will also cause a downfield shift.

Comparative Analysis: In the related compound, 3,6-dichloroimidazo[1,2-a]pyridine, the proton at H-5 appears as a doublet at approximately 8.13 ppm.[7] The introduction of an additional chlorine at C-8 and a cyano group at C-3 in our target molecule is expected to result in a similar or slightly more downfield shift for H-5.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide crucial information about the carbon framework. The predicted chemical shifts are tabulated below.

Carbon Predicted Chemical Shift (ppm) Rationale for Prediction
C-2135 - 140The presence of the adjacent nitrogen and the influence of the C-3 cyano group will place this carbon in the downfield region of the aromatic carbons.
C-3100 - 105The carbon bearing the cyano group is expected to be significantly shielded compared to other carbons in the imidazole ring.
C-5125 - 130Aromatic carbon adjacent to a chlorinated carbon.
C-6120 - 125Carbon directly attached to a chlorine atom.
C-7118 - 123Aromatic carbon situated between two chlorinated carbons.
C-8128 - 133Carbon directly attached to a chlorine atom.
C-8a140 - 145Bridgehead carbon, typically found downfield.
CN115 - 120The carbon of the nitrile group has a characteristic chemical shift in this range.[8][9]

Comparative Analysis: For 3,6-dichloroimidazo[1,2-a]pyridine, the reported ¹³C NMR signals are at 131.0, 126.0, 121.8, 120.7, 118.5, and 100.0 ppm.[7] These values provide a strong basis for our predictions, with the understanding that the additional chlorine at C-8 and the cyano group at C-3 will further modify the electronic environment.

Experimental Validation Protocol

To confirm the structure of 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile, a rigorous experimental approach is necessary.

Step-by-Step NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6][10][11] CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[7][11]

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Set the spectral width to cover the range of 0 to 220 ppm.[8][9]

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • To unambiguously assign proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Data Interpretation and Validation

The acquired spectra should be processed (Fourier transformation, phasing, and baseline correction) and analyzed.

  • ¹H NMR: The chemical shifts, multiplicities, and integration values should be compared with the predicted data. The coupling constants between H-5 and H-7 should be consistent with ortho-coupling in a pyridine-like ring (typically 7-9 Hz).

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts should be in the expected ranges.

  • 2D NMR: The cross-peaks in the COSY spectrum will confirm the H-5/H-7 coupling. The HSQC spectrum will definitively link the proton signals to their corresponding carbon signals.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Figure 1: Molecular structure of 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire 1H NMR Spectrum transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum H1_NMR->C13_NMR NMR_2D Acquire 2D NMR (COSY, HSQC) C13_NMR->NMR_2D process Process Spectra NMR_2D->process assign Assign Signals process->assign compare Compare with Predictions assign->compare validate Validate Structure compare->validate

Figure 2: Experimental workflow for NMR data acquisition and validation.

Conclusion

The structural validation of novel compounds like 6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile is a critical step in the drug discovery and development pipeline. This guide provides a robust framework for this validation using ¹H and ¹³C NMR spectroscopy. By combining predictive analysis based on known analogs with a detailed experimental protocol, researchers can confidently confirm the structure of their target molecule. The principles and methodologies outlined here are broadly applicable to the structural elucidation of other novel heterocyclic compounds.

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  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2017). American Journal of Nuclear Medicine and Molecular Imaging, 7(2), 94–104. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI. [Link]

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  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. (2021). Journal of Medicinal and Chemical Sciences. [Link]

  • ¹³C NMR Chemical Shifts. (2021). Organic Chemistry Data. [Link]

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